molecular formula C16H21NO5 B14548737 Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester CAS No. 62143-80-0

Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester

Cat. No.: B14548737
CAS No.: 62143-80-0
M. Wt: 307.34 g/mol
InChI Key: KDMWANKOYRMYRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, [4-(acetylamino)phenyl]methyl-, diethyl ester is unique due to the presence of both the acetylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

62143-80-0

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

diethyl 2-[(4-acetamidophenyl)methyl]propanedioate

InChI

InChI=1S/C16H21NO5/c1-4-21-15(19)14(16(20)22-5-2)10-12-6-8-13(9-7-12)17-11(3)18/h6-9,14H,4-5,10H2,1-3H3,(H,17,18)

InChI Key

KDMWANKOYRMYRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C)C(=O)OCC

Origin of Product

United States

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